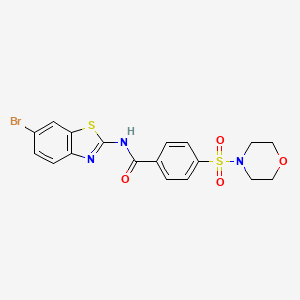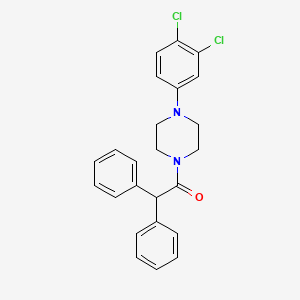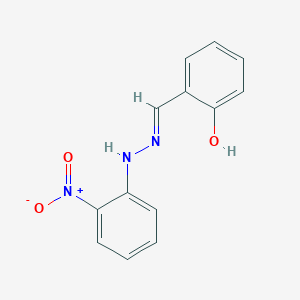![molecular formula C14H14N2O3S B6130264 3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the activity of the proteasome, which is involved in the degradation of proteins. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In addition, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential as a multifunctional compound with various applications. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for research. However, one limitation of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the synthesis of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be challenging, and the purity and yield of the compound can vary depending on the synthesis method used.
Orientations Futures
For 3-{[(4-methylphenyl)amino]sulfonyl}benzamide research include the development of new anticancer agents and the further exploration of its potential anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonamide with 3-aminobenzamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzamide with 4-methylphenylamine in the presence of a reducing agent. The resulting 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be purified using column chromatography or recrystallization. The purity and yield of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be determined using various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been studied as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in the development of new materials, such as polymeric membranes and hydrogels.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-5-7-12(8-6-10)16-20(18,19)13-4-2-3-11(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIOCJKQDFKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)

![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)